molecular formula C23H24N2O4S3 B2765654 Ethyl 2-(2-((4-(4-methoxyphenyl)thiazol-2-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate CAS No. 852696-87-8

Ethyl 2-(2-((4-(4-methoxyphenyl)thiazol-2-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate

Cat. No.: B2765654
CAS No.: 852696-87-8
M. Wt: 488.64
InChI Key: DOGOFHSTSYEPDC-UHFFFAOYSA-N
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Description

Ethyl 2-(2-((4-(4-methoxyphenyl)thiazol-2-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is a complex organic compound. It contains a thiazole ring, which is a heterocyclic compound with a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom . Thiazoles are important in medicinal chemistry and have been found in many potent biologically active compounds .


Molecular Structure Analysis

The thiazole ring in the molecule is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton . The molecular electrostatic potential (MEP) surface of the thiazole ring indicated more negatively charged nitrogen than carbon and sulfur atoms, which are neutral .

Scientific Research Applications

Synthesis and Characterization

This compound and its derivatives have been synthesized through various chemical reactions, serving as key intermediates for producing a range of heterocyclic compounds. For instance, the synthesis and characterization of novel heterocycles utilizing thiophene incorporated thioureido substituent as precursors have been explored, demonstrating the compound's utility in creating new chemical entities with potential anticancer activity against specific human cancer cell lines (Abdel-Motaal, Alanzy, & Asem, 2020). Similarly, the development of azo-Schiff bases from related compounds highlights the versatility of these thiophene derivatives in synthesizing structurally diverse molecules with interesting chemical and physical properties (Menati, Mir, & Notash, 2020).

Antimicrobial and Antioxidant Studies

Compounds synthesized from ethyl 2-(4-methoxyphenyl)-3-(thiophene-2-carbonyl)cyclopropanecarboxylates and related structures have been evaluated for their antimicrobial and antioxidant activities. Specific derivatives showed excellent antibacterial and antifungal properties, as well as profound antioxidant potential, indicating their potential use in developing new antimicrobial and antioxidant agents (Raghavendra et al., 2016).

Anticancer Activity

The compound's derivatives have been investigated for their anticancer properties, with some showing potent activity against colon HCT-116 human cancer cell lines. This suggests the compound's utility in the synthesis of new heterocycles that could serve as leads for developing anticancer drugs (Abdel-Motaal, Alanzy, & Asem, 2020).

Future Directions

Thiazoles have been the focus of many research studies due to their diverse biological activities . Future research may focus on synthesizing new thiazole derivatives with different substituents to achieve different biological outcomes . This will be helpful to those who are working on the design and structure–activity relationship of bioactive molecules .

Properties

IUPAC Name

ethyl 2-[[2-[[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]sulfanyl]acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2O4S3/c1-3-29-22(27)20-16-6-4-5-7-18(16)32-21(20)25-19(26)13-31-23-24-17(12-30-23)14-8-10-15(28-2)11-9-14/h8-12H,3-7,13H2,1-2H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOGOFHSTSYEPDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)CSC3=NC(=CS3)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2O4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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